molecular formula C15H20ClNO4S B13618264 Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate

Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate

Cat. No.: B13618264
M. Wt: 345.8 g/mol
InChI Key: BXJSXUJFJANSQS-UHFFFAOYSA-N
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Description

Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H20ClNO4S and a molecular weight of 345.84 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzyl group, a chlorosulfonyl group, and a carboxylate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with 2-chloroethylsulfonyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C13H16ClNO4S
Molecular Weight: 303.79 g/mol

The compound features a piperidine ring substituted with a chlorosulfonyl group and a benzyl ester, which contributes to its reactivity and potential biological effects. The presence of the chlorosulfonyl moiety allows for diverse chemical transformations, making it a versatile candidate in organic synthesis and medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that this compound may modulate specific enzymes and receptors involved in cellular signaling pathways related to inflammation and cell proliferation.

Research indicates that compounds containing piperidine and chlorosulfonyl groups often exhibit significant biological activities, including:

  • Antiviral Activity: Potential interactions with viral proteins.
  • Anticancer Properties: Influence on cancer cell proliferation and apoptosis.
  • Anti-inflammatory Effects: Modulation of inflammatory pathways.

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant cytotoxicity against MCF-7 (human breast cancer) cells. The effectiveness of these compounds is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Compound Cell Line IC50 Value (µM) Reference
This compoundMCF-7TBD
Similar Compound AMCF-74.363
Similar Compound BBel-7402TBD

Case Studies

A notable case study involved the synthesis and evaluation of this compound, highlighting its potential as an anticancer agent. The study reported promising results in inhibiting cell proliferation in vitro, suggesting further investigation into its mechanism of action and therapeutic applications.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a candidate for various applications in medicinal chemistry:

  • Drug Development: Its ability to interact with biological targets suggests potential as a lead compound for developing new therapeutic agents.
  • Synthetic Reagent: The chlorosulfonyl group allows for further derivatization, making it useful in synthesizing more complex molecules.
  • Therapeutic Agent: Ongoing research aims to elucidate its efficacy against specific diseases, particularly cancers.

Properties

Molecular Formula

C15H20ClNO4S

Molecular Weight

345.8 g/mol

IUPAC Name

benzyl 4-(2-chlorosulfonylethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H20ClNO4S/c16-22(19,20)11-8-13-6-9-17(10-7-13)15(18)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2

InChI Key

BXJSXUJFJANSQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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